![molecular formula C11H7F3N2O B1391148 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol CAS No. 1214325-62-8](/img/structure/B1391148.png)
3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol
Overview
Description
3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol, also known as 3-Pyridyl-6-trifluoromethylpyridin-2-ol (3-PTP), is an organic compound belonging to the family of pyridines. 3-PTP is an important synthetic intermediate used in the preparation of a variety of compounds, including pharmaceuticals, agrichemicals, and agrochemicals. It is also used in the synthesis of heterocyclic compounds and as a ligand for transition metal catalysts. 3-PTP is a colorless, volatile liquid with a boiling point of 167 °C.
Scientific Research Applications
1. Electroluminescence in OLEDs
Compounds related to 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol, like 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine, have been used in orange-red iridium(III) complexes for OLEDs, achieving high external quantum efficiency over 30% (Su et al., 2021).
2. Synthesis and Coordination Chemistry
Derivatives of pyrazolylpyridines, which are structurally similar to 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol, have been used in coordination chemistry for luminescent lanthanide compounds and iron complexes showing unique thermal and photochemical properties (Halcrow, 2005).
3. Metalation and Functionalization
Research on the metalation and subsequent functionalization of trifluoromethyl-substituted pyridines, including 3-(trifluoromethyl)pyridine, has demonstrated their versatile reactivity, which is crucial for preparing various carboxylic acids and other functionalized derivatives (Schlosser & Marull, 2003).
4. Applications in Organic Light-Emitting Diodes
Compounds related to 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol are used in the development of new classes of heteroleptic Ir(III) metal complexes for OLEDs, contributing significantly to the advancement in sky-blue-emitting and white-emitting OLEDs (Chang et al., 2013).
5. Mechanoluminescent OLEDs
Studies have shown the use of 3-trifluoromethyl-1H-pyrazol-5-yl)pyridine derivatives in the synthesis of Pt(II) complexes, leading to mechanoluminescent and high-efficiency OLEDs (Huang et al., 2013).
6. Phosphorescence Quantum Yields
The vibrationally resolved phosphorescence spectra of Ir(III) complexes, involving trifluoromethyl-substituted pyridines, have been theoretically investigated, providing insights into their quantum yields and potential applications in phosphorescent materials (Guo et al., 2019).
7. Ruthenium Complex Catalysts
Ruthenium complexes bearing a tridentate ligand, including 3-trifluoromethyl-1H-pyrazol-5-yl)pyridine, have shown promise in the transfer hydrogenation of ketones, exhibiting high turnover numbers and efficiency (Du et al., 2014).
properties
IUPAC Name |
3-pyridin-3-yl-6-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)9-4-3-8(10(17)16-9)7-2-1-5-15-6-7/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBWELPGRIETLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(NC2=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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